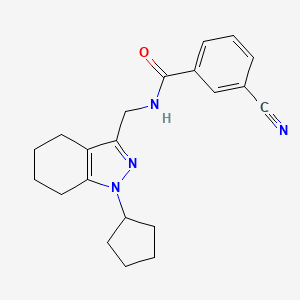

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.

Applications De Recherche Scientifique

Colorimetric Sensing and Molecular Interaction Studies

Cyanobenzamide derivatives, such as those studied by Younes et al. (2020), have shown potential in colorimetric sensing of fluoride anions. This capability stems from their structural properties, allowing for naked-eye detection of specific ions in solutions. Such compounds undergo color transitions upon interaction with fluoride anions, attributed to mechanisms like deprotonation-enhanced intramolecular charge transfer (ICT) (Younes et al., 2020).

Histone Deacetylase (HDAC) Inhibition for Cancer Research

Derivatives with a cyanopyridyl moiety have been identified as potent inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. Andrews et al. (2008) explored various cyano substitutions to optimize HDAC inhibition and anti-proliferative activity, highlighting the significance of such compounds in developing cancer therapeutics (Andrews et al., 2008).

Development of New Heterocyclic Compounds

Research on cyanobenzamide derivatives has contributed to the synthesis of new heterocyclic compounds with potential applications in drug development and material science. For instance, the work by Basheer and Rappoport (2006) on substituting oxazolidines, thiazolidines, and oxazines showcases the versatility of cyanobenzamides in generating diverse molecular structures (Basheer & Rappoport, 2006).

Cyanide Detection in Environmental and Biological Samples

Compounds structurally related to 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide have been used in designing sensors for detecting cyanide ions. Tomasulo et al. (2006) developed chromogenic oxazines for sensitive and selective cyanide detection, illustrating the application of cyanobenzamide derivatives in environmental monitoring (Tomasulo et al., 2006).

Mécanisme D'action

Target of Action

The primary target of this compound is the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .

Mode of Action

The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, thereby modulating the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects various biochemical pathways. These kinases are involved in the regulation of several cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting these kinases, the compound can modulate these processes, leading to downstream effects that can have therapeutic benefits .

Pharmacokinetics

The compound’s potency against jnk2 and jnk3 kinases suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on JNK2 and JNK3 kinases. By inhibiting these kinases, the compound can modulate cellular processes such as inflammation and apoptosis . This can result in the suppression of inflammatory responses and the induction of cell death in certain cell types .

Propriétés

IUPAC Name |

3-cyano-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c22-13-15-6-5-7-16(12-15)21(26)23-14-19-18-10-3-4-11-20(18)25(24-19)17-8-1-2-9-17/h5-7,12,17H,1-4,8-11,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXZJJJKWUOQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)

![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)